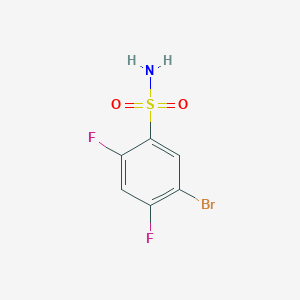

5-Bromo-2,4-difluorobenzenesulfonamide

Vue d'ensemble

Description

The compound "5-Bromo-2,4-difluorobenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse applications in chemistry and biology. While the specific compound is not directly mentioned in the provided papers, the related compounds and their reactivity can give insights into the properties and potential applications of "5-Bromo-2,4-difluorobenzenesulfonamide".

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves the use of halogenating agents or reactions with halogenated intermediates. For instance, sodium N-bromo-p-nitrobenzenesulfonamide is synthesized and used as an oxidizing titrant . Similarly, N,N-Dibromobenzenesulfonamide is prepared and used as a brominating agent for various substrates . These methods suggest that the synthesis of "5-Bromo-2,4-difluorobenzenesulfonamide" could potentially involve a halogenation step, possibly using a dibromobenzenesulfonamide reagent under mild conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The crystal structure of a related compound, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, shows a trigonal bipyramidal coordination around the bismuth atom . This indicates that the introduction of bromo and fluoro substituents in "5-Bromo-2,4-difluorobenzenesulfonamide" could influence the molecular geometry and electronic distribution, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions. For example, the reaction of N,N-dibromobenzenesulfonamide with dihydropyran produces a bromo addition product . The presence of bromo and fluoro substituents in "5-Bromo-2,4-difluorobenzenesulfonamide" suggests that it may undergo similar addition reactions or act as an electrophile in substitution reactions. The reactivity of these substituents could also be exploited in further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their substituents. For instance, the presence of electron-withdrawing groups such as nitro, bromo, or fluoro can affect the acidity of the sulfonamide hydrogen, solubility, and stability of the compound . The specific physical properties such as melting point, solubility, and bond lengths can be determined through experimental methods such as X-ray crystallography, as seen in the case of (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide . Therefore, "5-Bromo-2,4-difluorobenzenesulfonamide" is likely to have unique properties that could be tailored for specific applications, such as enzyme inhibition, as seen with other sulfonamide derivatives .

Applications De Recherche Scientifique

Photodynamic Therapy and Cancer Treatment

5-Bromo-2,4-difluorobenzenesulfonamide derivatives have been studied for their potential in photodynamic therapy, particularly in the treatment of cancer. A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine compounds substituted with 5-bromo-2,4-difluorobenzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially useful as Type II photosensitizers in cancer treatment via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and In Silico Studies

Research has also been conducted on the enzyme inhibition potential of 5-bromo-2,4-difluorobenzenesulfonamide derivatives. A 2020 study by Riaz explored the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides and evaluated their potential for acetylcholinesterase (AChE) and α-glucosidase inhibition. This research is significant in the context of developing therapeutic agents for conditions like Alzheimer’s disease and diabetes (Riaz, 2020).

Antimicrobial and Antifungal Activity

In a study by Katırcıoğlu, Loğoğlu, Tilki, and Öktemer (2007), 2,4-dihalogenofluorobenzene derivatives, including those similar to 5-bromo-2,4-difluorobenzenesulfonamide, were synthesized and their in vitro antibacterial and antifungal activities were evaluated. This research contributes to the understanding of how such compounds might be used in combating various microbial infections (Katırcıoğlu, Loğoğlu, Tilki, & Öktemer, 2007).

Analytical Applications

5-Bromo-2,4-difluorobenzenesulfonamide derivatives have also been explored for their analytical applications. Gowda, Trieff, Ramanujam, Malinski, and Kadish (1983) reported on the synthesis of sodium N-bromo-p-nitrobenzenesulfonamide (a compound structurally similar to 5-bromo-2,4-difluorobenzenesulfonamide) and its use as an oxidizing titrant in various analytical procedures (Gowda et al., 1983).

Safety And Hazards

5-Bromo-2,4-difluorobenzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Propriétés

IUPAC Name |

5-bromo-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO2S/c7-3-1-6(13(10,11)12)5(9)2-4(3)8/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBHGNHDBFATNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378347 | |

| Record name | 5-bromo-2,4-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,4-difluorobenzenesulfonamide | |

CAS RN |

287172-65-0 | |

| Record name | 5-bromo-2,4-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287172-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

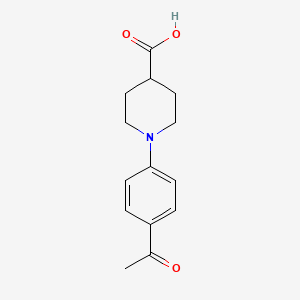

![2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272529.png)

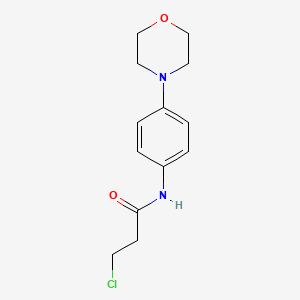

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

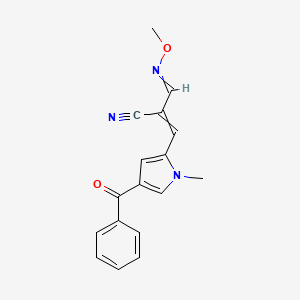

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)